Hydrogen-Bond Donor Capacity vs. Methoxy Analog in Antibacterial Activity
The target compound contains a secondary alcohol (2-hydroxy-2-phenylpropyl), which acts as a hydrogen-bond donor (HBD). Its closest commercially available analog with quantitative data, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide, features a methyl ether at the analogous position, which can only act as a hydrogen-bond acceptor. This functional group switch correlates with a distinct antibacterial activity profile. The methoxy analog shows a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Pseudomonas aeruginosa . The presence of the HBD in the target compound is hypothesized to enhance interactions with biological targets that have complementary hydrogen-bond acceptor sites, a key parameter in kinase inhibitor design . Direct MIC data for the target compound is not publicly available, but the structural difference provides a clear rationale for differential activity.
| Evidence Dimension | Hydrogen-bond donor count and resulting antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 1 HBD (hydroxyl group); MIC data not available |
| Comparator Or Baseline | N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide: 0 HBD; MIC = 16 µg/mL against P. aeruginosa |
| Quantified Difference | Qualitative difference in HBD capacity; functional group change leads to distinct activity profile |
| Conditions | MIC determination against Pseudomonas aeruginosa under standard assay conditions ; structural comparison of functional groups |
Why This Matters
For researchers mapping SAR around a hydrogen-bonding pharmacophore, the target compound provides a critical HBD functionality missing in the methoxy analog, making it the correct choice for probing hydrogen-bond-dependent target engagement.
